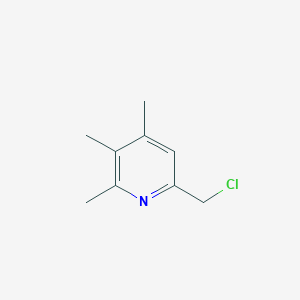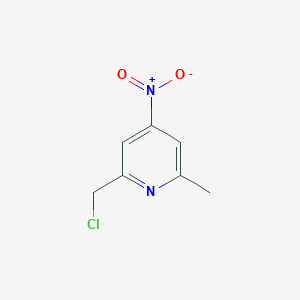
2-(Chloromethyl)-6-methyl-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methyl-4-nitropyridine typically involves the chloromethylation of 6-methyl-4-nitropyridine. One common method includes the reaction of 6-methyl-4-nitropyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl compound, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of catalysts and solvents can be optimized to improve the selectivity and reduce the formation of by-products.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-methyl-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: 2-(Aminomethyl)-6-methyl-4-nitropyridine.
Oxidation: 2-(Chloromethyl)-6-carboxy-4-nitropyridine or 2-(Chloromethyl)-6-formyl-4-nitropyridine.
科学研究应用
2-(Chloromethyl)-6-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Derivatives of this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential lead compound for drug discovery.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-methyl-4-nitropyridine depends on its specific application and the target molecule. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. The nitro group may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-nitropyridine: Lacks the methyl group at the 6-position.
2-(Chloromethyl)-6-methylpyridine: Lacks the nitro group at the 4-position.
2-(Bromomethyl)-6-methyl-4-nitropyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methyl-4-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and biological activity
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-methyl-4-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3 |
InChI 键 |
NOKLTYSOBQQIMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)CCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14853386.png)

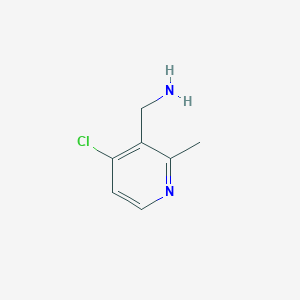

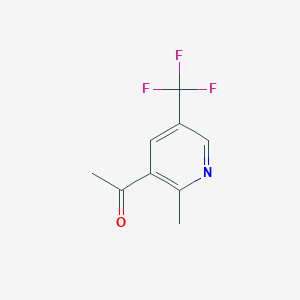

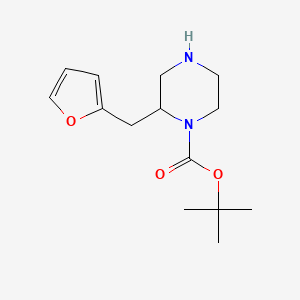
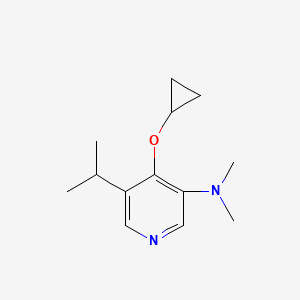
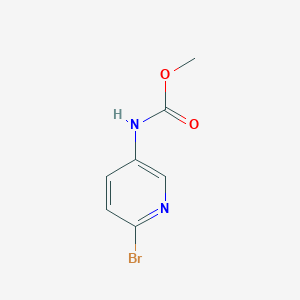
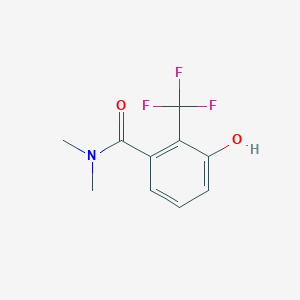
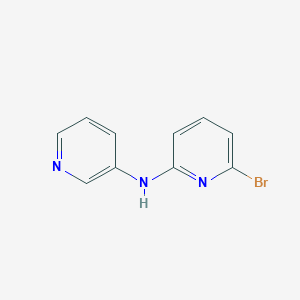
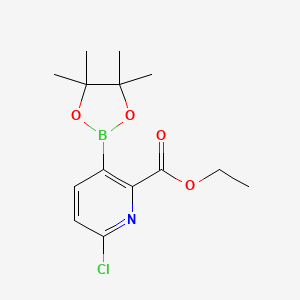
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
